4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
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Overview
Description
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline core. This compound is notable for its diverse chemical reactivity and is used as a building block in various chemical syntheses, particularly in the development of advanced materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, starting with the preparation of the phenoxy and aniline intermediates. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form amine oxides.
Reduction: The bromine and fluorine substituents can be selectively reduced under specific conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group yields amine oxides, while nucleophilic substitution can lead to the formation of various substituted anilines and phenoxy derivatives .
Scientific Research Applications
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is explored for its potential in drug discovery, particularly in the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The presence of multiple substituents allows the compound to engage in various chemical interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar in structure but lacks the trifluoromethyl group, making it less reactive in certain contexts.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains an additional bromine atom, which can influence its reactivity and applications.
4-Bromo-2-(trifluoromethyl)aniline:
Uniqueness
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical reactivity and versatility. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H7BrF5NO |
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Molecular Weight |
368.10 g/mol |
IUPAC Name |
4-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H7BrF5NO/c14-7-1-2-10(20)11(5-7)21-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H,20H2 |
InChI Key |
JRUPHVBXQHZVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origin of Product |
United States |
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